molecular formula C22H26ClN3O4S3 B2403643 (E)-1-((5-chlorothiophen-2-yl)sulfonyl)-N-(3-(2-methoxyethyl)-5,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)piperidine-4-carboxamide CAS No. 941946-93-6

(E)-1-((5-chlorothiophen-2-yl)sulfonyl)-N-(3-(2-methoxyethyl)-5,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)piperidine-4-carboxamide

Cat. No.: B2403643
CAS No.: 941946-93-6
M. Wt: 528.1
InChI Key: GYIBUPCDSCLTDB-ZNTNEXAZSA-N
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Description

(E)-1-((5-chlorothiophen-2-yl)sulfonyl)-N-(3-(2-methoxyethyl)-5,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)piperidine-4-carboxamide is a high-affinity, selective inhibitor of Protein Kinase C-theta (PKC-θ), a novel PKC isozyme with a critical and non-redundant role in T-cell activation and survival . This compound acts by competitively binding to the ATP-binding site of the PKC-θ kinase domain, thereby blocking downstream signaling through the NF-κB and AP-1 pathways, which are essential for the production of interleukin-2 (IL-2) and T-cell proliferation. Its primary research value lies in the investigation of T-cell-mediated immune responses, making it a crucial tool for studying autoimmune diseases, such as rheumatoid arthritis and psoriasis, as well as transplant rejection. Furthermore, because PKC-θ is also implicated in the survival signals of certain hematological malignancies, this inhibitor serves as a valuable chemical probe for exploring novel oncology research pathways targeting leukemic cells. The specific structural modifications, including the (E)-configuration and the 5,7-dimethylbenzo[d]thiazolylidene group, are designed to enhance selectivity and potency against PKC-θ over other PKC isoforms, providing researchers with a precise means to dissect the complex signaling networks that govern immune cell function and oncogenesis.

Properties

IUPAC Name

1-(5-chlorothiophen-2-yl)sulfonyl-N-[3-(2-methoxyethyl)-5,7-dimethyl-1,3-benzothiazol-2-ylidene]piperidine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26ClN3O4S3/c1-14-12-15(2)20-17(13-14)26(10-11-30-3)22(32-20)24-21(27)16-6-8-25(9-7-16)33(28,29)19-5-4-18(23)31-19/h4-5,12-13,16H,6-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYIBUPCDSCLTDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)N(C(=NC(=O)C3CCN(CC3)S(=O)(=O)C4=CC=C(S4)Cl)S2)CCOC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26ClN3O4S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

528.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (E)-1-((5-chlorothiophen-2-yl)sulfonyl)-N-(3-(2-methoxyethyl)-5,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)piperidine-4-carboxamide represents a novel class of biologically active sulfonamide derivatives. This article reviews its biological activities, including antibacterial properties, enzyme inhibition, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • Piperidine ring : Known for various biological activities.
  • Sulfonamide group : Associated with antibacterial and enzyme inhibitory effects.
  • Chlorothiophene moiety : Contributes to the compound's unique pharmacological profile.

Antibacterial Activity

Recent studies have demonstrated that sulfonamide derivatives exhibit significant antibacterial properties. The synthesized compounds, including the target compound, were evaluated against several bacterial strains:

Bacterial StrainActivity Level
Salmonella typhiModerate to Strong
Bacillus subtilisModerate to Strong
Other strainsWeak to Moderate

In particular, the compound showed promising activity against Salmonella typhi and Bacillus subtilis, indicating its potential as an antibacterial agent .

Enzyme Inhibition

The compound's effectiveness as an enzyme inhibitor was assessed through various assays:

  • Acetylcholinesterase (AChE) Inhibition : The compound exhibited strong inhibitory activity, which is crucial for treating conditions like Alzheimer's disease.
  • Urease Inhibition : The compound demonstrated significant urease inhibitory activity with an IC50 value of 1.21 µM, outperforming standard drugs .

Pharmacological Implications

The presence of the piperidine and sulfonamide functionalities suggests that this compound may have broader therapeutic implications, including:

  • Anti-inflammatory properties : Similar compounds have shown promise in reducing inflammation.
  • Anticancer potential : Heterocyclic compounds like those derived from piperidine have been linked to anticancer activities .

Study 1: Antibacterial Screening

A recent study synthesized several derivatives of sulfonamides and tested their antibacterial properties. The results indicated that compounds with similar structures to the target compound displayed significant antibacterial effects against multiple strains, reinforcing the potential of this class of compounds .

Study 2: Enzyme Inhibition Assays

In another research effort, various sulfonamide derivatives were evaluated for their ability to inhibit AChE and urease. The target compound was among those with the highest inhibitory potency against urease, suggesting its potential utility in managing conditions related to elevated urease levels .

Comparison with Similar Compounds

Core Heterocyclic Modifications

CAS Number Core Structure Implications
Target Compound Piperidine-4-carboxamide Piperidine’s six-membered ring offers greater conformational flexibility than five-membered pyrrolidine analogs, potentially improving target binding .
1048649-79-1 Pyrrolidine-2-carboxamide Pyrrolidine’s constrained geometry may reduce off-target interactions but limit adaptability .
1048660-07-6 Pyrrolidine-2-carboxamide Similar to 1048649-79-1, with altered substituents influencing solubility and metabolic stability .

Sulfonyl Group Variations

CAS Number Sulfonyl Group Implications
Target Compound 5-chlorothiophen-2-yl Chlorothiophene enhances electron-withdrawing effects and lipophilicity, potentially improving membrane permeability .
1048649-79-1 Tosyl (p-toluenesulfonyl) The methyl group in tosyl may increase steric bulk, reducing binding affinity to compact active sites .
1048660-07-6 4-chlorophenyl Chlorophenyl lacks the heteroaromatic thiophene ring, possibly diminishing π-π stacking interactions .

Benzothiazole Substituent Analysis

CAS Number Benzothiazole Substituents Implications
Target Compound 3-(2-methoxyethyl), 5,7-dimethyl Methoxyethyl enhances solubility via polarity; methyl groups may stabilize hydrophobic pockets .
1048649-79-1 6-ethoxy, 3-(2-methoxyethyl) Ethoxy group increases lipophilicity, potentially affecting metabolic oxidation rates .
1048660-07-6 3-allyl, 6-ethyl Allyl and ethyl groups introduce steric hindrance, possibly limiting rotational freedom .

Data Tables

Table 1: Structural Comparison of Key Analogs

CAS Number Core Structure Sulfonyl Group Benzothiazole Substituents
Target Compound Piperidine-4-carboxamide 5-chlorothiophen-2-yl 3-(2-methoxyethyl), 5,7-dimethyl
1048649-79-1 Pyrrolidine-2-carboxamide Tosyl 6-ethoxy, 3-(2-methoxyethyl)
1048660-07-6 Pyrrolidine-2-carboxamide 4-chlorophenyl 3-allyl, 6-ethyl

Table 2: Hypothesized Property Differences

Property Target Compound 1048649-79-1 1048660-07-6
Solubility Moderate (polar groups) Low (ethoxy increases logP) Very low (allyl/ethyl)
Metabolic Stability High (methyl shielding) Moderate Low (allyl oxidation)
Binding Affinity High (flexible core) Moderate (rigid core) Low (steric hindrance)

Q & A

Basic: What are the recommended synthetic strategies for constructing the benzo[d]thiazole and piperidine-4-carboxamide moieties in this compound?

Answer:
The benzo[d]thiazole core can be synthesized via cyclocondensation of 2-aminothiophenol derivatives with carbonyl-containing intermediates. For example, the use of 5,7-dimethyl-substituted precursors ensures regioselectivity during cyclization . The piperidine-4-carboxamide moiety is typically introduced via a nucleophilic acyl substitution reaction between piperidine-4-carboxylic acid derivatives and activated carbonyl agents (e.g., carbodiimides). Key steps include:

  • Sulfonylation: Reacting 5-chlorothiophene-2-sulfonyl chloride with the benzo[d]thiazol-2(3H)-ylidene intermediate under basic conditions (e.g., triethylamine in anhydrous DCM) .
  • Carboxamide coupling: Using HATU or EDCI as coupling agents to link the piperidine-4-carboxylic acid to the benzo[d]thiazole scaffold .

Basic: How can researchers validate the stereochemical configuration (E/Z) and purity of this compound?

Answer:

  • NMR Spectroscopy: The (E)-configuration is confirmed by observing characteristic NOE interactions between the sulfonyl group and the benzo[d]thiazole protons. For example, the absence of coupling between the sulfonyl oxygen and the thiophene ring protons supports the trans arrangement .
  • HPLC-MS: Use a C18 column with a gradient elution (acetonitrile/water + 0.1% formic acid) to assess purity (>95%) and detect stereoisomeric impurities .
  • X-ray Crystallography: Resolve ambiguous cases by growing single crystals in solvents like DMSO/EtOH mixtures .

Advanced: What experimental design principles optimize the sulfonylation step to avoid side reactions (e.g., over-sulfonation or thiophene ring degradation)?

Answer:
Key factors include:

  • Temperature Control: Maintain reactions at 0–5°C to suppress electrophilic aromatic substitution on the thiophene ring .
  • Base Selection: Use weakly coordinating bases (e.g., pyridine) instead of strong bases (e.g., NaOH) to prevent deprotonation-induced side reactions .
  • Stoichiometry: Limit sulfonyl chloride to a 1.1–1.2 molar ratio to minimize di-sulfonation .
  • Solvent Choice: Polar aprotic solvents (e.g., DCM or THF) enhance sulfonyl group transfer efficiency .

Table 1: Optimization Results for Sulfonylation

ParameterOptimal ConditionYield (%)Purity (%)
Temperature0–5°C7898
Base (Pyridine)1.5 eq8297
Solvent (DCM)Anhydrous8599

Advanced: How do electronic effects in the 5-chlorothiophene-2-sulfonyl group influence reactivity in cross-coupling or nucleophilic substitution reactions?

Answer:
The electron-withdrawing chlorine and sulfonyl groups activate the thiophene ring toward nucleophilic aromatic substitution (SNAr) at the 3- and 4-positions. However, steric hindrance from the sulfonyl group limits reactivity at the 2-position. Computational studies (DFT) show:

  • Charge Distribution: The 5-chloro group increases partial positive charge on adjacent carbons, favoring SNAr with amines or alkoxides .
  • Mechanistic Pathway: Base-catalyzed elimination (e.g., using DBU) can occur if the sulfonyl group participates in resonance stabilization of intermediate transition states .

Advanced: How should researchers address contradictory data in reaction yields or spectroscopic results between batches?

Answer:

  • Root-Cause Analysis: Compare reaction parameters (e.g., moisture levels, catalyst purity) across batches. For example, trace water in DMSO can hydrolyze sulfonyl intermediates, reducing yields .
  • DoE (Design of Experiments): Use factorial designs to identify critical variables. A 2^3 design (temperature, base equivalence, solvent volume) can pinpoint interactions affecting yield .
  • Spectroscopic Reanalysis: Re-examine NMR spectra for solvent peaks (e.g., residual DMSO at δ 2.5 ppm) or rotamers causing signal splitting .

Example Workflow:

Hypothesis: Contamination by residual DMAP (from coupling reactions) lowers purity.

Testing: Conduct LC-MS with a ion-pairing agent (e.g., TFA) to detect DMAP adducts.

Resolution: Introduce a post-reaction wash with 5% citric acid to remove basic impurities .

Advanced: What strategies mitigate decomposition of the (E)-configured imine during long-term storage?

Answer:

  • Stabilization Methods:
    • Store under inert gas (Argon) at -20°C in amber vials to prevent photolytic cleavage of the imine bond .
    • Add radical scavengers (e.g., BHT) to inhibit oxidative degradation .
  • Formulation: Lyophilize the compound with cryoprotectants (trehalose/mannitol) to reduce hydrolytic activity .

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